molecular formula C8H9IN4 B2848443 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 2256059-93-3

5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2848443
CAS No.: 2256059-93-3
M. Wt: 288.092
InChI Key: GSVAHIYXLLGDBP-UHFFFAOYSA-N
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Description

5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 5th position, and methyl groups at the 4th and 6th positions of the pyrazolo[3,4-b]pyridine ring system. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the assembly of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Iodination: Iodine, N-iodosuccinimide (NIS)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride (LAH)

    Coupling: Palladium catalysts, boronic acids, alkynes

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, N-oxides, and coupled products with extended conjugation or additional functional groups .

Scientific Research Applications

5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Chlorine substitution instead of iodine, leading to variations in electronic properties and reactivity.

    5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine:

Uniqueness

The presence of the iodine atom in 5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine imparts unique electronic properties and reactivity, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo various substitution and coupling reactions also enhances its versatility as a synthetic intermediate .

Properties

IUPAC Name

5-iodo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVAHIYXLLGDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNC(=C12)N)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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